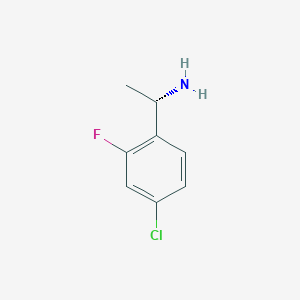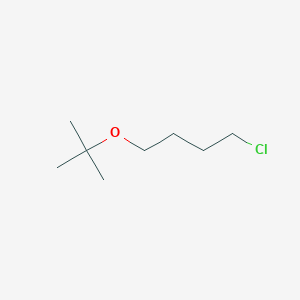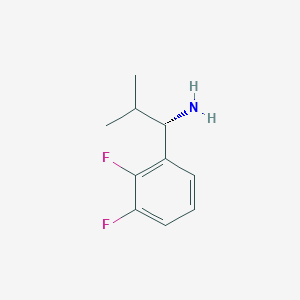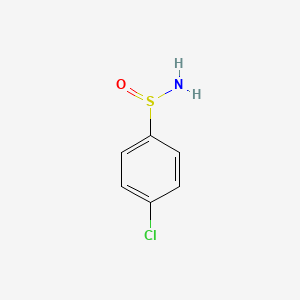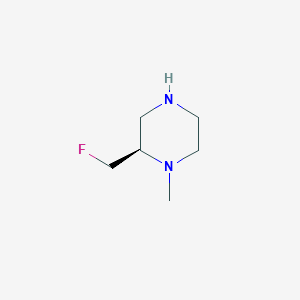
(R)-2-(Fluoromethyl)-1-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Fluoromethyl)-1-methylpiperazine is a chiral compound that features a piperazine ring substituted with a fluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fluoromethyl)-1-methylpiperazine typically involves the enantioselective reductive amination of ketones with amines. This process can be catalyzed by chiral hydrogen-bonding catalysts and Hantzsch esters . The reaction conditions often include the use of acetophenone, p-anisidine, and ethyl Hantzsch ester, with various hydrogen-bonding catalysts to achieve the desired stereoselectivity .
Industrial Production Methods
Industrial production methods for ®-2-(Fluoromethyl)-1-methylpiperazine are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar enantioselective reductive amination processes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(Fluoromethyl)-1-methylpiperazine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols, while reduction could produce amines with altered substitution patterns.
Scientific Research Applications
®-2-(Fluoromethyl)-1-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperazine derivatives.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Fluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Fluoro-3-phenylpropan-2-amine
- ®-2-Fluoro-1-phenylethan-1-amine
Uniqueness
®-2-(Fluoromethyl)-1-methylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and selectivity in various applications.
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(2R)-2-(fluoromethyl)-1-methylpiperazine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-8-5-6(9)4-7/h6,8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
FNZZDRCKDGOFLN-LURJTMIESA-N |
Isomeric SMILES |
CN1CCNC[C@@H]1CF |
Canonical SMILES |
CN1CCNCC1CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


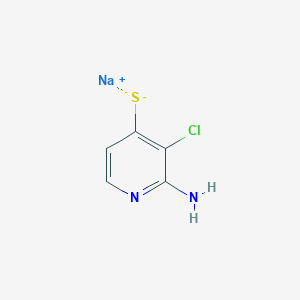
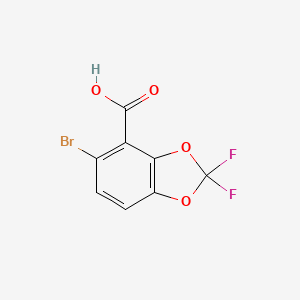
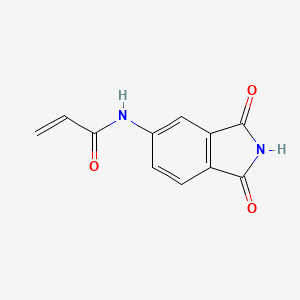
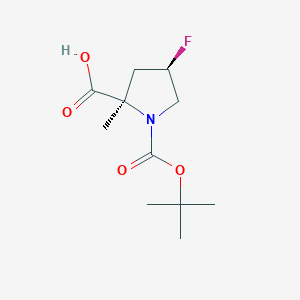
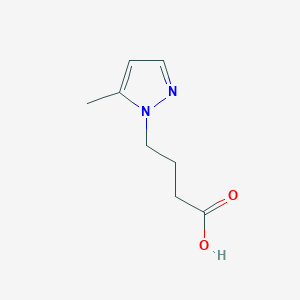
![4,6,7-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B12978900.png)
![3-Formylpyrazolo[1,5-a]pyridin-5-yl acetate](/img/structure/B12978904.png)
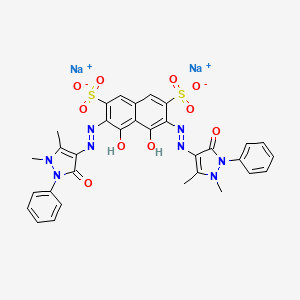
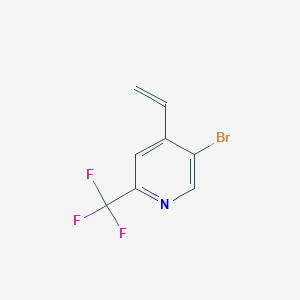
![5-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B12978911.png)
